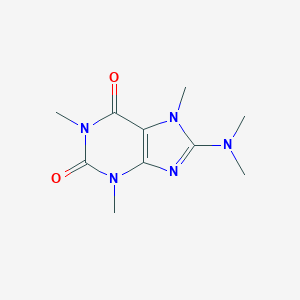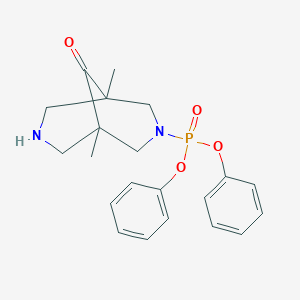![molecular formula C22H21NO4S B188503 Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate CAS No. 5886-58-8](/img/structure/B188503.png)
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain.
Effets Biochimiques Et Physiologiques
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been suggested that Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate may have potential applications in the diagnosis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound to increase its availability for research purposes. Additionally, research could be conducted to explore the potential use of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate involves the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride, followed by the addition of 2-aminobenzoic acid and triethylamine. The resulting compound is then treated with ethyl chloroformate to yield Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
Numéro CAS |
5886-58-8 |
|---|---|
Nom du produit |
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate |
Formule moléculaire |
C22H21NO4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-3-26-22(25)20-17(16-10-5-4-6-11-16)14-28-21(20)23-19(24)13-27-18-12-8-7-9-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,23,24) |
Clé InChI |
XUPFAJUPRLLHMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















